molecular formula C18H20FN3O5S B2478782 4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide CAS No. 1091476-78-6

4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide

Cat. No.: B2478782
CAS No.: 1091476-78-6
M. Wt: 409.43
InChI Key: MWVCPYGYBMNFHT-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the benzamide core: This can be achieved through the reaction of aniline derivatives with acetic anhydride under acidic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the intermediate with sulfonyl chlorides in the presence of a base such as pyridine.

    Fluorination and methoxylation: These functional groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like fluorine gas or methoxy compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide and benzamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may serve as a precursor in the synthesis of more complex organic molecules used in various industries.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
  • 5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide

Uniqueness

4-acetamido-N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)benzamide is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups may enhance its binding affinity and specificity towards certain biological targets.

Properties

IUPAC Name

4-acetamido-N-[2-[(3-fluoro-4-methoxyphenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5S/c1-12(23)22-14-5-3-13(4-6-14)18(24)20-9-10-21-28(25,26)15-7-8-17(27-2)16(19)11-15/h3-8,11,21H,9-10H2,1-2H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVCPYGYBMNFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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